(1-Methyl-2-phenylethylamino)acetonitrile

Overview

Description

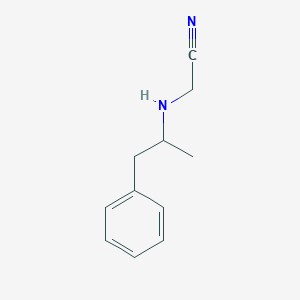

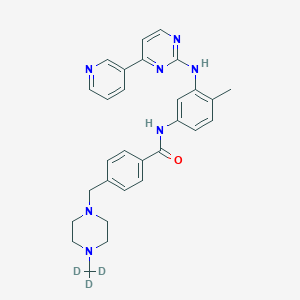

(1-Methyl-2-phenylethylamino)acetonitrile is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol1. It is a metabolite of mesocarb, a synthetic carbamate derivative used as a central nervous system stimulant1.

Synthesis Analysis

The synthesis of (1-Methyl-2-phenylethylamino)acetonitrile is not explicitly mentioned in the search results. However, acetonitrile, a related compound, can be used as an important intermediate in organic synthesis2. For instance, acetonitrile can be used as a solvent and the CN source to synthesize arylacrylonitriles2. Another method involves the amination of styrene oxide catalyzed by a bimetallic catalyst to produce phenylacetonitrile3.Molecular Structure Analysis

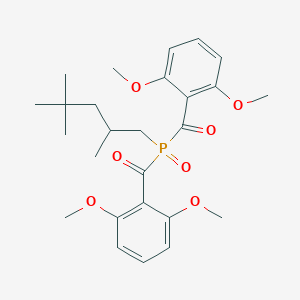

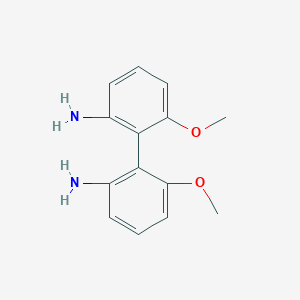

The molecular structure of (1-Methyl-2-phenylethylamino)acetonitrile consists of a nitrile group (-C≡N) and an amine group (-NH2) attached to a carbon chain. The exact structure could not be retrieved from the search results.Chemical Reactions Analysis

The specific chemical reactions involving (1-Methyl-2-phenylethylamino)acetonitrile are not detailed in the search results. However, nitriles, in general, can undergo a variety of reactions. For example, nitriles can be formed by an SN2 reaction between a bromide and sodium cyanide4. They can also be hydrolyzed to give carboxylic acids4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of (1-Methyl-2-phenylethylamino)acetonitrile are not available in the search results. However, acetonitrile, a related compound, is a colorless liquid with an aromatic odor, a boiling point of 179°F, a molecular weight of 41.1, a freezing point/melting point of -49°F, and a vapor pressure of 73 mmHg5.Scientific Research Applications

Catalyst Development and Organic Synthesis

(1-Methyl-2-phenylethylamino)acetonitrile and its derivatives are utilized in the development of catalysts for organic synthesis. For instance, potassium-modified La-Mg mixed oxide has been explored as an active and selective catalyst for mono-methylation of phenylacetonitrile with dimethyl carbonate, a reaction relevant for the preparation of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).

Polymerization and Material Science

The compound is also involved in polymerization processes. Studies have demonstrated its role in the transformation of primary amines to n-monoalkylhydroxylamines, a process significant in polymer chemistry (Tokuyama, Kuboyama, & Fukuyama, 2003). Furthermore, it's used in the living cationic ring-opening polymerization of 2-oxazolines, showing potential in the creation of polymers with specific properties (Wiesbrock et al., 2005).

Biochemical Studies

In biochemical research, acetonitrile-related compounds, like (1-Methyl-2-phenylethylamino)acetonitrile, are sometimes used to study enzyme activities. For example, the effect of acetonitrile on human liver microsomal cytochrome P450 2C9 activity has been investigated, providing insights into enzyme-substrate interactions (Tang, Shou, & Rodrigues, 2000).

Safety And Hazards

The safety and hazards associated with (1-Methyl-2-phenylethylamino)acetonitrile are not specified in the search results. However, acetonitrile, a related compound, is considered hazardous. It is highly flammable and causes serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled6.

Future Directions

The future directions for the study or use of (1-Methyl-2-phenylethylamino)acetonitrile are not specified in the search results. However, aminoacetonitrile, a related compound, has been found in the interstellar medium, which has implications for the debate on whether glycine exists widely in the universe7.

properties

IUPAC Name |

2-(1-phenylpropan-2-ylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-10(13-8-7-12)9-11-5-3-2-4-6-11/h2-6,10,13H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBBIHZNOKVWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-2-phenylethylamino)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)

![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)